

Introduction: The Strategic Value of Cyclohexene-Bpin Scaffolds

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin

Cat. No.: B15579364

[Get Quote](#)

Organoboron compounds have become indispensable tools in modern organic synthesis, prized for their versatility, stability, and low toxicity.[1] Among these, boronic acid pinacol esters (Bpin esters) represent a significant advancement over their parent boronic acids. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can undergo premature protodeboronation, leading to inconsistencies in reactivity and shelf life.[2] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring by esterification with pinacol sterically and electronically protects the boron center, dramatically enhancing stability and simplifying handling without compromising their utility in key transformations.[2][3]

This guide focuses specifically on cyclohexene-Bpin compounds, a class of reagents that combines the robust reactivity of the vinyl boronic ester with the synthetically valuable cyclohexene scaffold. The cyclohexene ring is a prevalent motif in numerous natural products and pharmaceutical agents, and its conformation and stereochemistry can be critical for biological activity.[4] Understanding the fundamental physicochemical properties of cyclohexene-Bpin derivatives is therefore paramount for their effective application in the synthesis of complex molecular architectures, from novel drug candidates to advanced functional materials.[2][5]

Section 1: Synthesis and Purification

The preparation of cyclohexene-Bpin compounds is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. An alternative, more traditional approach involves the use of organometallic intermediates.

Key Synthetic Methodologies

- **Palladium-Catalyzed Borylation:** This is the most prevalent and efficient method. It typically involves the reaction of a cyclohexenyl halide (e.g., 1-chlorocyclohexene) or triflate with bis(pinacolato)diboron (B_2Pin_2) in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base (e.g., potassium acetate).^{[6][7]} This approach avoids the use of highly reactive organometallic reagents and often proceeds under relatively mild conditions.^[6]
- **From Organometallic Reagents:** This classic strategy involves the formation of a cyclohexenyl Grignard or organolithium reagent. This nucleophilic species is then reacted with an electrophilic boron source, such as triisopropoxyborane, followed by acidic workup to yield the boronic acid, which is subsequently esterified with pinacol.^{[8][9]} While effective, this method's scope can be limited by the functional group compatibility of the required organometallic intermediates.

Experimental Protocol: Palladium-Catalyzed Synthesis of Cyclohexene-1-boronic acid pinacol ester

This protocol is adapted from methodologies described for the palladium-catalyzed synthesis of vinyl boronic esters.^{[6][7]}

Materials:

- 1-chlorocyclohexene
- Bis(pinacolato)diboron (B_2Pin_2)
- Palladium(II) chloride ($PdCl_2$)

- Tricyclohexylphosphine or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Potassium acetate (KOAc), anhydrous
- Toluene, anhydrous
- Diatomaceous earth
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

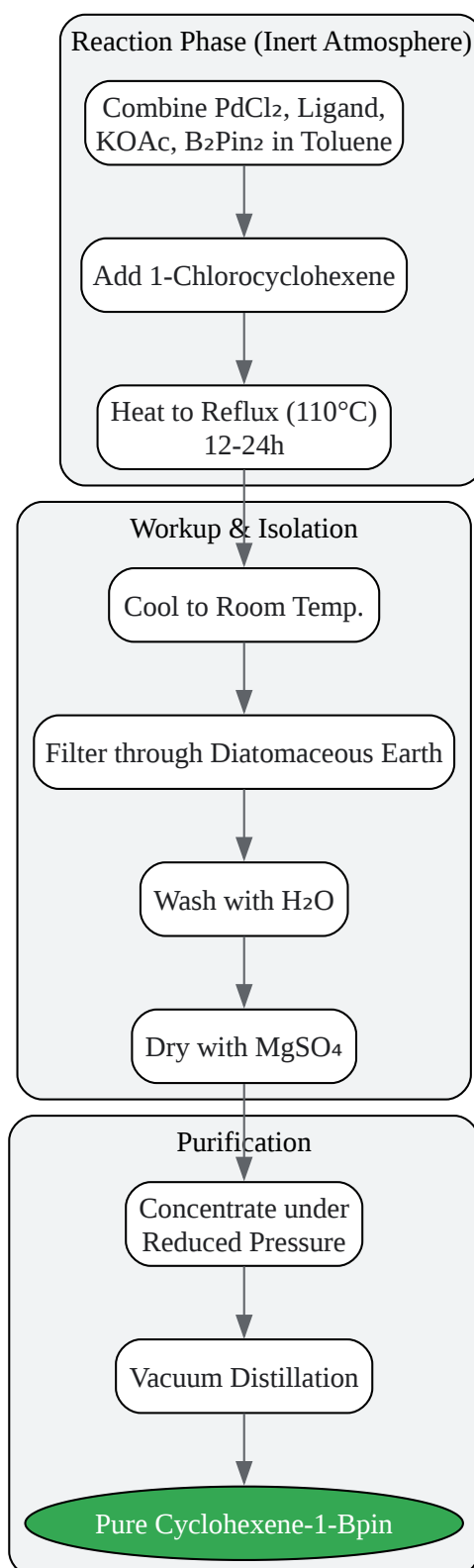
Procedure:

- **Reaction Setup:** To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add potassium acetate (3.0 eq.), bis(pinacolato)diboron (1.02 eq.), palladium chloride (0.01 eq.), and the phosphine ligand (0.02 eq.).
- **Addition of Reagents:** Add anhydrous toluene via syringe, followed by 1-chlorocyclohexene (1.0 eq.).
- **Reaction:** Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
- **Workup:** Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the catalyst and salts, washing the filter cake with toluene.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of toluene).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.[7]
- **Purification:** The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[7]

Causality in Experimental Choices:

- Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, ensuring catalytic activity.
- Anhydrous Conditions: Minimizes the hydrolysis of the B_2Pin_2 reagent and the final Bpin ester product.^{[3][10]}
- Potassium Acetate: A mild base that is crucial for the catalytic cycle, facilitating the transmetalation step.
- Phosphine Ligand: Electron-rich, bulky phosphines like XPhos are highly effective in promoting the oxidative addition of the palladium catalyst to the vinyl chloride, which is often the rate-limiting step.

Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the Pd-catalyzed synthesis of Cyclohexene-Bpin.

Section 2: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical properties.

Cyclohexene-Bpin compounds are typically liquids or low-melting solids with properties that facilitate their use in organic solvents.

Summary of Physical Properties

The data below corresponds to the representative compound Cyclohexene-1-boronic acid pinacol ester.

Property	Value	Reference(s)
CAS Number	141091-37-4	[11][12][13]
Molecular Formula	C ₁₂ H ₂₁ BO ₂	[11][13]
Molecular Weight	208.10 g/mol	[11][13]
Appearance	Clear colorless to tan liquid	[13]
Boiling Point	232.0 ± 33.0 °C (Predicted)	[13]
Density	0.968 g/cm ³	[13]
Flash Point	103.9 °C (219.0 °F)	[11][13]
Refractive Index	1.4650 - 1.4690	[13]

Solubility

Boronic esters exhibit significantly different solubility profiles compared to their parent acids. While small boronic acids can have appreciable water solubility, cyclohexene-Bpin esters are generally hydrophobic.[14][15]

- Organic Solvents: They demonstrate good solubility in a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (chloroform, dichloromethane), and hydrocarbons (toluene, hexanes).[16] This broad solubility makes them highly compatible with various reaction conditions.

- **Water:** Solubility in water is very low. This property is advantageous during aqueous workups, as the compound will preferentially partition into the organic layer.

Stability, Handling, and Storage

The stability of Bpin esters is their defining advantage over boronic acids.[2] However, they are not indefinitely stable and require proper handling.

- **Stability:** Pinacol esters are robust and can often be purified via silica gel chromatography, though some degradation can occur.[3] They are significantly less prone to forming boroxines than boronic acids.[2] They are, however, sensitive to moisture, which can cause slow hydrolysis back to the boronic acid and pinacol.[10] They are also susceptible to oxidation and degradation under strongly acidic or basic conditions.[15]
- **Handling:** For optimal results and longevity, it is recommended to handle cyclohexene-Bpin compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[17] Use clean, dry glassware and syringes.
- **Storage:** The recommended storage condition is refrigeration at 2-8°C in a tightly sealed container.[11][13] This minimizes degradation from both hydrolysis and potential thermal decomposition over long periods. Store away from strong oxidizing agents.[18][19]

Section 3: Spectroscopic Characterization

Unambiguous characterization of cyclohexene-Bpin compounds is achieved through a combination of spectroscopic techniques, primarily NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and purity of these compounds.

Nucleus	Chemical Shift (ppm)	Description	Reference(s)
^1H NMR	~6.5 - 6.8	Vinylic proton ($=\text{CH}-\text{B}$), typically a multiplet	[20] (by analogy)
~2.1 - 2.3	Allylic protons ($-\text{CH}_2-\text{C}=\text{C}$), multiplet	[21][22]	
~1.6 - 1.7	Ring protons ($-\text{CH}_2-$), multiplet	[21][22]	
~1.2 - 1.3	Pinacol methyl protons ($-\text{C}(\text{CH}_3)_2$), sharp singlet, 12H	[20] (by analogy)	
^{13}C NMR	~135 - 150	Vinylic carbon attached to Boron ($\text{C}-\text{B}$), broad signal	[23] (by analogy)
~130 - 135	Vinylic carbon ($=\text{C}-\text{H}$)	[23]	
~83 - 84	Pinacol quaternary carbons ($-\text{O}-\text{C}(\text{CH}_3)_2$)	Inferred	
~20 - 35	sp^3 carbons of the cyclohexene ring	[23]	
~24 - 25	Pinacol methyl carbons ($-\text{C}(\text{CH}_3)_2$)	Inferred	
^{11}B NMR	~25 - 35	Tricoordinate boron center, broad singlet	Inferred

Expert Insights:

- In ^{13}C NMR, the carbon atom directly bonded to the boron ($\text{C}-\text{B}$) often appears as a broad signal due to the quadrupolar nature of the boron nucleus.
- ^{11}B NMR is a quick and effective way to confirm the presence and electronic environment of the boron atom. A single broad peak in the specified range is characteristic of a trigonal

planar boronic ester.

Other Spectroscopic Techniques

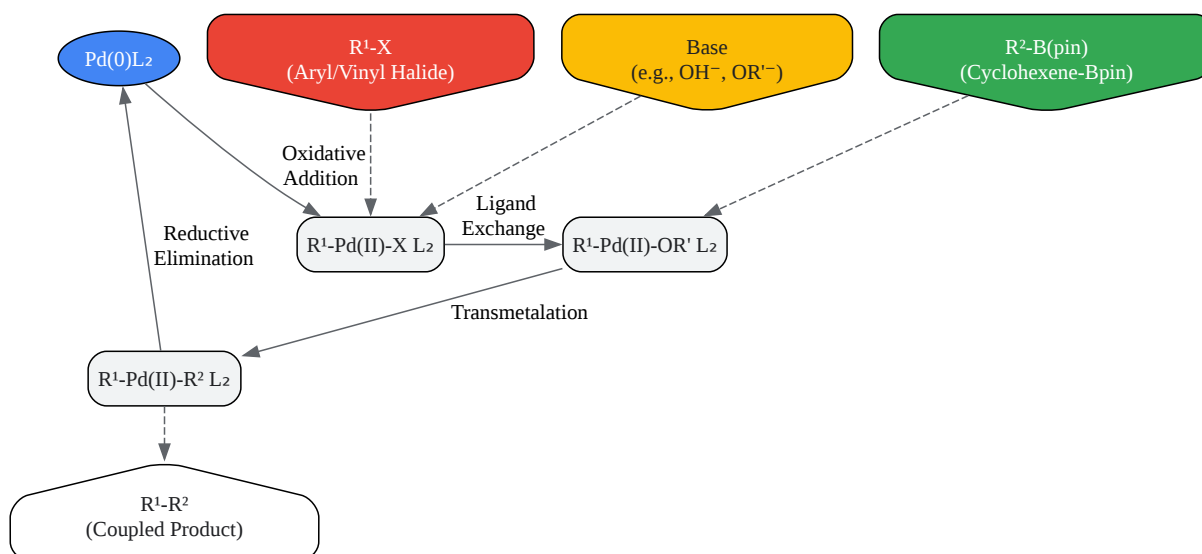
- Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) will typically show the molecular ion peak $[M]^+$, along with characteristic fragmentation patterns corresponding to the loss of alkyl groups from the cyclohexene or pinacol moieties.
- Infrared (IR) Spectroscopy: Key vibrational stretches include the C=C alkene stretch (~ 1640 - 1680 cm^{-1}), strong B-O stretches (~ 1300 - 1380 cm^{-1}), and C-H stretches for both sp^2 (~ 3000 - 3100 cm^{-1}) and sp^3 (~ 2850 - 3000 cm^{-1}) carbons.

Section 4: Reactivity and Applications in Drug Discovery

The primary utility of cyclohexene-Bpin compounds lies in their role as coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds. Cyclohexene-Bpin esters serve as the organoboron component, transferring the cyclohexene moiety to an organic halide or triflate.^{[24][25]} The reaction is valued for its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-containing byproducts.^[24]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The cyclohexene-Bpin scaffold is a valuable building block for synthesizing complex molecules with potential therapeutic applications.[26]

- Scaffold Hopping and SAR: Replacing aromatic rings with saturated or partially saturated rings like cyclohexene is a common strategy in drug design to improve properties such as solubility, metabolic stability, and cell permeability. The cyclohexene-Bpin reagent provides a direct route to introduce this valuable fragment.

- **Natural Product Synthesis:** Many biologically active natural products contain the cyclohexene core. Access to functionalized cyclohexene building blocks via Suzuki-Miyaura coupling is a powerful tool for the total synthesis and analog development of these compounds.[4]
- **Fragment-Based Drug Discovery (FBDD):** As a relatively small and rigid structure, the cyclohexene moiety can be used as a starting point in FBDD campaigns to probe the binding pockets of biological targets.

Section 5: Safety and Handling Protocols

While organoboron compounds are generally less toxic than many other organometallic reagents, proper safety protocols are essential.[19]

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling cyclohexene-Bpin compounds.[27][28]
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17][27]
- **Fire Safety:** These compounds are combustible liquids.[11] Keep them away from open flames, sparks, and other sources of ignition.[29] Use a dry chemical, CO₂, or alcohol-resistant foam fire extinguisher.[28]
- **Spill Cleanup:** Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways.[17][29]

First Aid Measures:

- **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[27][29]
- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[28][29]
- **Inhalation:** Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

- Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[27]

Conclusion

Cyclohexene-Bpin compounds are stable, versatile, and highly effective reagents that bridge the gap between fundamental organoboron chemistry and applied synthesis. Their enhanced stability over boronic acids simplifies handling and storage, while their reactivity in palladium-catalyzed cross-coupling reactions provides a reliable pathway for introducing the valuable cyclohexene scaffold into complex molecules. For researchers in drug discovery and materials science, a thorough understanding of their synthesis, physicochemical properties, and safe handling is the foundation for leveraging their full synthetic potential.

References

- Vertex AI Search, based on "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents" (2020).
- SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER - ChemicalBook.
- PN-3908 p.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester - AK Scientific.
- 2-methylfuran-3-boronic acid, pinacol ester - SAFETY D
- Table 4-2, Physical and Chemical Properties of Boron and Selected Boron Compoundsa - Toxicological Profile for Boron - NCBI.
- (PDF)
- 4 - Organic Syntheses Procedure.
- Safety Data Sheet, 6-Methyl-1H-indazole-7-boronic acid pinacol ester (2024).
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Boron Chemistry: An Overview | ACS Symposium Series (2016).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpret

- Cyclohexene(110-83-8) 1H NMR spectrum - ChemicalBook.
- Cyclohexene-1-boronic acid pinacol ester(141091-37-4) 1H NMR spectrum - ChemicalBook.
- Cyclohexene - SpectraBase.
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
- Comparison of reactivity of different boron reagents (a) The predicted...
- Order of thermodynamic stability of representative boronic esters - ResearchG
- Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka.
- Organoboron chemistry - Wikipedia.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchG
- Storage and management of chemical reagents.
- 2.2: Preparation of Cyclohexene from Cyclohexanol - Chemistry LibreTexts (2024).
- CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google P
- Proper Reagent Storage and Handling | Updated 2025 - StressMarq Biosciences Inc. (2015).
- Aliphatic Pinacol Boron
- Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara - Organic Syntheses Procedure.
- 1-Cyclohexen-1-yl-boronic acid pinacol ester 141091-37-4 - Sigma-Aldrich.
- Chemoselective Boronic Ester Synthesis by Controlled Speci
- Cyclohexene-1-boronic acid pinacol ester | 141091-37-4 - ChemicalBook.
- Cyclohexene-1-boronic acid pinacol ester CAS#: 141091-37-4 - ChemicalBook.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration | Request PDF - ResearchG
- Cross coupling reactions of chiral secondary organoboronic esters with retention of configur
- Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring - PubMed (2016).
- Boron-Based Crossed-Coupling Reactions - Denmark Group.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- New method unlocks cyclopropenes' potential for drug discovery - News - EPFL (2024).
- Synthesis of C2-Symmetrical Bis-(β -Enamino-Pyran-2,4-dione)
- Fig. 2. Single-crystal X-ray structures of borazines and relevant...
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.

- Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society \[acs.digitellinc.com\]](#)
- [4. Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [7. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents \[patents.google.com\]](#)
- [8. Organoboron chemistry - Wikipedia \[en.wikipedia.org\]](#)
- [9. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. 1-Cyclohexen-1-yl-boronic acid pinacol ester 141091-37-4 \[sigmaaldrich.com\]](#)
- [12. Cyclohexene-1-boronic acid pinacol ester | 141091-37-4 \[chemicalbook.com\]](#)
- [13. Cyclohexene-1-boronic acid pinacol ester CAS#: 141091-37-4 \[amp.chemicalbook.com\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. pubs.acs.org \[pubs.acs.org\]](#)
- [16. d-nb.info \[d-nb.info\]](#)

- [17. static.cymitquimica.com \[static.cymitquimica.com\]](https://static.cymitquimica.com)
- [18. Organic Syntheses Procedure \[orgsyn.org\]](https://orgsyn.org)
- [19. Storage and management of chemical reagents \[djsj.com.cn\]](https://djsj.com.cn)
- [20. Cyclohexene-1-boronic acid pinacol ester\(141091-37-4\) 1H NMR \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [21. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://docbrown.info)
- [22. Cyclohexene\(110-83-8\) 1H NMR \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [23. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://docbrown.info)
- [24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [25. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [26. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine \[enamine.net\]](https://enamine.net)
- [27. chemicalbook.com \[chemicalbook.com\]](https://chemicalbook.com)
- [28. aksci.com \[aksci.com\]](https://aksci.com)
- [29. combi-blocks.com \[combi-blocks.com\]](https://combi-blocks.com)
- To cite this document: BenchChem. [Introduction: The Strategic Value of Cyclohexene-Bpin Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15579364/docs#introduction-the-strategic-value-of-cyclohexene-bpin-scaffolds\]](https://www.benchchem.com/product/b15579364/docs#introduction-the-strategic-value-of-cyclohexene-bpin-scaffolds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)